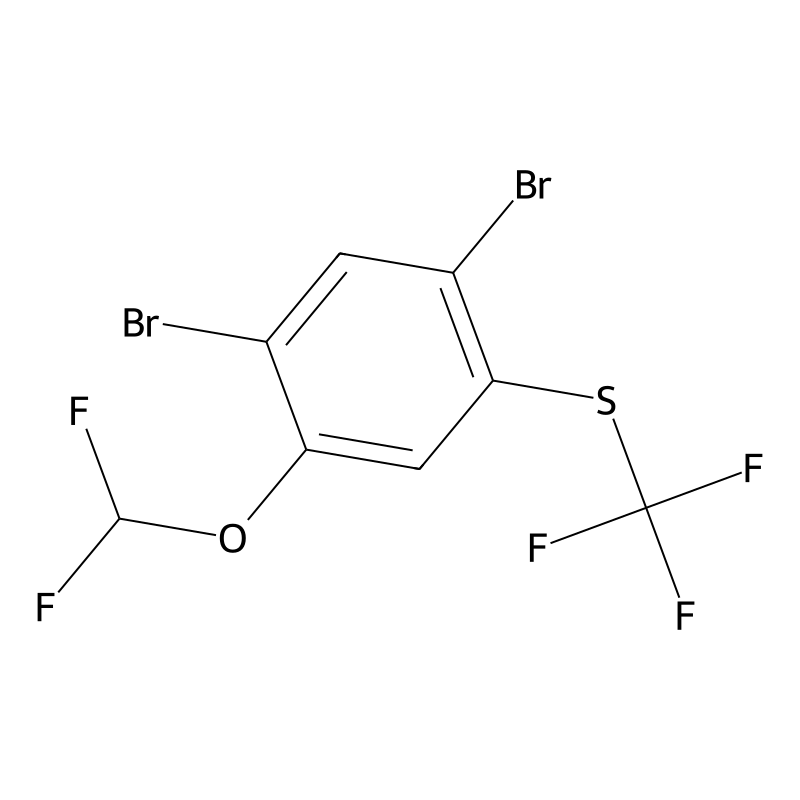

1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene is an organic compound characterized by its complex structure and significant chemical properties. It features a benzene ring substituted with two bromine atoms, a difluoromethoxy group, and a trifluoromethylthio group. The molecular formula of this compound is C8H2Br2F2O2S, indicating the presence of multiple halogens and functional groups that contribute to its unique reactivity and stability.

- Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions. Strong bases like potassium tert-butoxide in solvents like dimethyl sulfoxide are commonly used for these reactions.

- Oxidation and Reduction: Depending on the reagents and conditions used, this compound can be oxidized or reduced to form different derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide can facilitate oxidation reactions.

- Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, which allow for the formation of more complex aromatic compounds using palladium catalysts and appropriate ligands in organic solvents.

The major products formed from these reactions depend on the specific reagents and conditions used, leading to various substituted benzene derivatives or biaryl compounds.

Research into the biological activity of 1,5-dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene is limited but suggests potential interactions with biological systems. Compounds with similar structures often exhibit antimicrobial, antiviral, or anticancer properties due to their ability to interact with biological targets. Further studies are necessary to elucidate the specific biological effects and mechanisms of action for this compound.

- Bromination: The introduction of bromine atoms onto the benzene ring using bromine or bromine-containing reagents.

- Substitution Reactions: Introducing the difluoromethoxy and trifluoromethylthio groups through nucleophilic substitution methods.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Industrial production may utilize similar synthetic routes but on a larger scale, optimizing conditions for higher yields and cost-effectiveness.

1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene has potential applications in various fields:

- Pharmaceuticals: Due to its unique chemical properties, it may serve as a building block in drug discovery and development.

- Material Science: Its fluorinated structure could impart desirable properties in polymers or coatings.

- Agricultural Chemistry: Similar compounds are often investigated for their potential as agrochemicals.

Several compounds share structural similarities with 1,5-dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene:

| Compound Name | Unique Features |

|---|---|

| 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene | Contains a different positioning of substituents |

| 1,5-Dibromo-2-(difluoromethoxy)-3-fluorobenzene | Lacks trifluoromethylthio group |

| 1,3-Dibromo-5-(trifluoromethoxy)benzene | Contains different bromination pattern |

Uniqueness

1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene is unique due to the combination of difluoromethoxy and trifluoromethylthio groups on the benzene ring. This distinct arrangement imparts significant electron-withdrawing effects and steric hindrance, influencing its reactivity compared to similar compounds. The presence of multiple halogens also enhances its potential applications in various fields such as pharmaceuticals and material science.